

Sirt2-IN-17 chemical structure and properties

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Compound of Interest

Compound Name: Sirt2-IN-17

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An In-Depth Technical Guide to a Selective Sirtuin 2 (SIRT2) Inhibitor

Disclaimer: The compound "**Sirt2-IN-17**" is not a widely recognized chemical entity in publicly available scientific literature. Therefore, this guide focuses on a potent, selective, and well-characterized Sirtuin 2 (SIRT2) inhibitor from the thienopyrimidinone class, 7-(4-cyanobenzyl)-3-(quinolin-8-ylmethyl)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one, referred to hereafter as Compound 15e. This molecule serves as a representative example for researchers, scientists, and drug development professionals working with selective SIRT2 inhibitors.

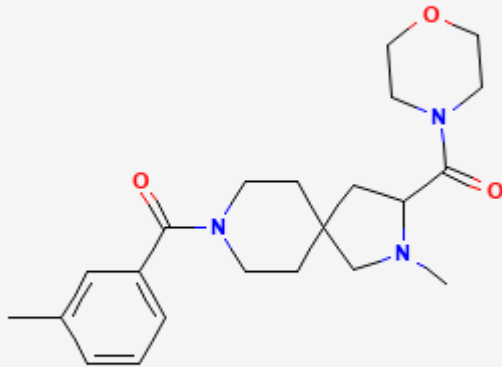
Executive Summary

Sirtuin 2 (SIRT2) is a NAD⁺-dependent protein deacetylase and a promising therapeutic target for neurodegenerative diseases, cancer, and metabolic disorders.[3][4] The development of potent and selective inhibitors is crucial for validating its therapeutic potential. This document provides a comprehensive technical overview of Compound 15e, a sub-micromolar selective SIRT2 inhibitor based on the thienopyrimidinone scaffold.[5][6] It covers the compound's chemical properties, mechanism of action, effects on cellular signaling pathways, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

Compound 15e belongs to a class of inhibitors identified through in silico screening, designed to be highly selective for SIRT2.[5][6] Its chemical and physical properties are summarized below.

Table 1: Chemical Properties of Compound 15e

Property	Value
IUPAC Name	7-(4-cyanobenzyl)-3-(quinolin-8-ylmethyl)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one
Molecular Formula	C ₃₁ H ₂₅ N ₅ OS
Molecular Weight	515.63 g/mol
Chemical Structure	
Physical Appearance	Solid
Solubility	Soluble in DMSO. Aqueous solubility is generally low for this chemical class.[5][7]
Calculated LogP (cLogP)	5.96[5]

Biological Activity and Mechanism of Action

The Target: Sirtuin 2 (SIRT2)

SIRT2 is a member of the sirtuin family of NAD⁺-dependent deacylases.[8][9] While present in the nucleus during certain cell cycle phases, it is predominantly localized in the cytoplasm.[4][8]

Its primary enzymatic function is to remove acetyl groups from lysine residues on a variety of protein substrates. A key and well-established substrate is α -tubulin, a major component of microtubules.^{[4][10]} By deacetylating α -tubulin, SIRT2 influences microtubule stability and dynamics, thereby regulating processes like cell division, cell migration, and intracellular transport.^{[11][12]}

Mechanism of Inhibition

Thienopyrimidinone-based inhibitors, including Compound 15e, are highly selective for SIRT2. X-ray co-crystal structures reveal that these inhibitors bind to a ligand-induced "selectivity pocket" within the enzyme's active site.^{[5][6]} This binding mode is distinct and prevents the natural substrate (e.g., acetylated α -tubulin) from accessing the catalytic machinery. The interaction is non-covalent and competitive with the acetylated peptide substrate.^[5] The high lipophilicity (cLogP) of this compound series is correlated with potent inhibitory activity, suggesting that hydrophobic interactions within this pocket are critical for binding.^{[5][6]}

Potency and Selectivity

The inhibitory potency of Compound 15e has been determined using in vitro enzymatic assays. It demonstrates sub-micromolar efficacy against SIRT2 and significant selectivity over the closely related isoforms SIRT1 and SIRT3.

Table 2: Inhibitory Activity of Compound 15e

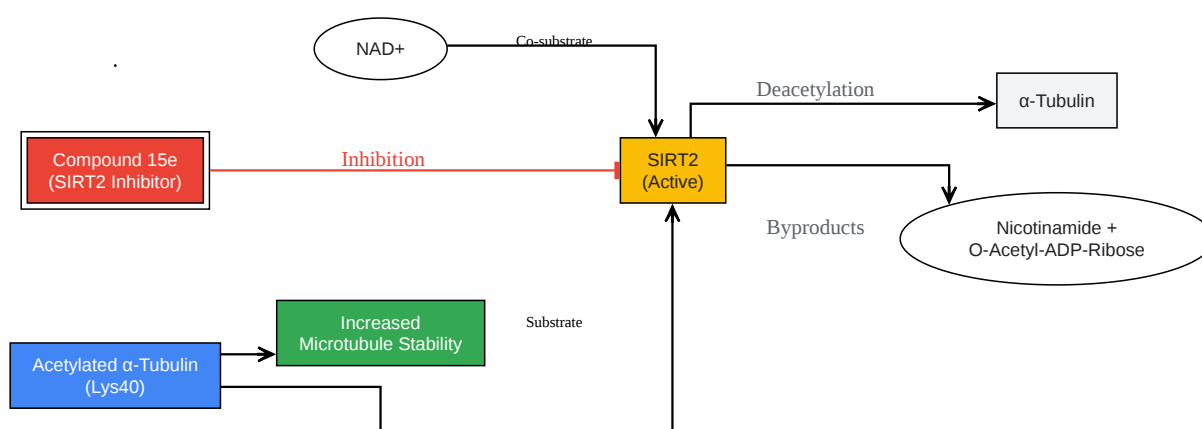
Target	IC ₅₀ (μM)	Selectivity vs. SIRT2	Reference
SIRT2	0.39	-	^{[5][6]}
SIRT1	> 100	> 256-fold	^[5]
SIRT3	> 100	> 256-fold	^[5]

Signaling Pathways Modulated by SIRT2 Inhibition

The primary consequence of SIRT2 inhibition is the hyperacetylation of its substrates. This post-translational modification can alter protein function, stability, and localization, thereby impacting downstream signaling cascades.

Microtubule Dynamics Pathway

The most direct and widely used biomarker for SIRT2 inhibition in cells is the acetylation of α -tubulin at lysine 40 (Ac- α -Tub). SIRT2 deacetylates this residue, promoting microtubule instability. Inhibition by compounds like 15e blocks this activity, leading to an accumulation of acetylated α -tubulin. This modification is associated with increased microtubule stability and flexibility, which can affect cell motility, division, and intracellular transport.



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Caption: Effect of SIRT2 inhibition on the α -tubulin acetylation pathway.

Experimental Protocols

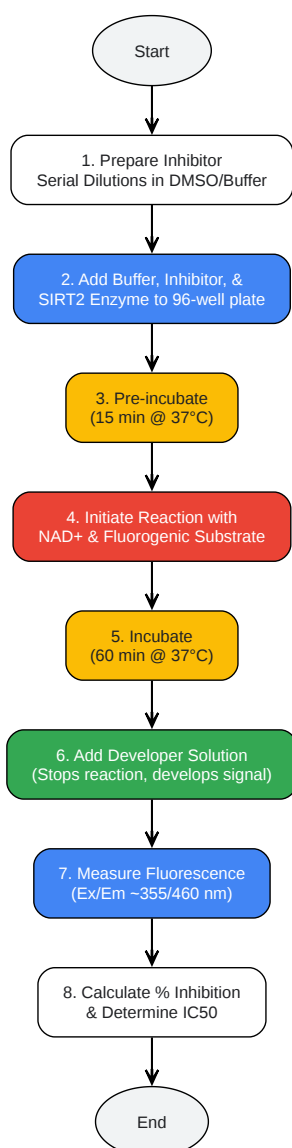
The following protocols are representative methods for evaluating SIRT2 inhibitors like Compound 15e.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay quantifies SIRT2 deacetylase activity by measuring the fluorescence generated from a synthetic substrate.

- Principle: Recombinant SIRT2 enzyme deacetylates a fluorogenic peptide substrate containing an acetylated lysine. A developer solution, containing a protease (e.g., trypsin), is then added. The protease specifically cleaves the deacetylated peptide, releasing a fluorescent molecule (e.g., AMC). In the presence of an inhibitor, deacetylation is reduced, resulting in a lower fluorescent signal.
- Materials and Reagents:
 - Recombinant human SIRT2 enzyme
 - Fluorogenic acetylated peptide substrate (e.g., Ac-RHK-K(Ac)-AMC)
 - NAD⁺ (Cofactor)
 - SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl)
 - Developer Solution (containing Trypsin and Nicotinamide as a stop reagent)
 - Test Inhibitor (Compound 15e) dissolved in DMSO
 - 96-well black, flat-bottom microplate
 - Fluorescence microplate reader
- Procedure:
 - Compound Preparation: Prepare a serial dilution of Compound 15e in DMSO. Further dilute in Assay Buffer to achieve 2x the final desired concentrations.
 - Reaction Setup: To each well of the 96-well plate, add reagents in the following order:
 - 40 µL Assay Buffer
 - 10 µL of 2x inhibitor solution (or DMSO for control wells).
 - 25 µL of recombinant SIRT2 enzyme diluted in Assay Buffer.

- Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 25 µL of a substrate mix containing the fluorogenic peptide and NAD⁺ (final concentrations typically 20-100 µM and 0.5-1 mM, respectively).
- Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.
- Development: Add 50 µL of Developer Solution to each well to stop the enzymatic reaction and initiate fluorescence development.
- Signal Measurement: Incubate for 15-30 minutes at room temperature, protected from light. Measure fluorescence intensity (e.g., Ex/Em = 355/460 nm).
- Data Analysis:
 - Subtract the background fluorescence (wells without enzyme).
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



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Caption: Experimental workflow for the in vitro fluorometric SIRT2 inhibition assay.

Cell-Based Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor engages SIRT2 in a cellular context by measuring the acetylation of its primary substrate, α -tubulin.

- Principle: Cells are treated with the SIRT2 inhibitor. If the inhibitor successfully enters the cells and inhibits SIRT2, the level of acetylated α -tubulin will increase. This increase is detected and quantified using Western Blot analysis with antibodies specific to acetylated α -tubulin and total α -tubulin (as a loading control).

- Materials and Reagents:
 - Cancer cell line (e.g., MDA-MB-231 or MCF-7)
 - Cell culture medium and supplements
 - Compound 15e dissolved in DMSO
 - RIPA Lysis Buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
 - BCA Protein Assay Kit
 - SDS-PAGE gels and running buffer
 - Transfer buffer and PVDF membrane
 - Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary Antibodies: Rabbit anti-acetyl- α -Tubulin (Lys40), Mouse anti- α -Tubulin
 - Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
 - Enhanced Chemiluminescence (ECL) Substrate
 - Imaging system (e.g., ChemiDoc)
- Procedure:
 - Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of Compound 15e (e.g., 0, 1, 5, 10, 25 μ M) for 6-24 hours.
 - Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
 - Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

- SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on an SDS-PAGE gel.
- Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., overnight at 4°C), followed by washing and incubation with HRP-conjugated secondary antibodies (1 hour at room temperature).
- Detection: Wash the membrane thoroughly, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities for acetylated α -tubulin and total α -tubulin. Normalize the acetylated tubulin signal to the total tubulin signal for each sample to determine the fold-change relative to the DMSO-treated control.

Conclusion

Compound 15e is a potent and highly selective SIRT2 inhibitor from the thienopyrimidinone class. Its well-defined mechanism of action, involving binding to a unique selectivity pocket, makes it and its analogs valuable tools for probing the biological functions of SIRT2.^{[5][6]} The protocols outlined in this guide provide a robust framework for researchers to characterize this and similar inhibitors, both in vitro and in cellular models, facilitating further investigation into the therapeutic potential of targeting SIRT2.

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